methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Introduction of the Methoxy Groups: The 2,4-dimethoxyphenyl group is introduced through a substitution reaction, where the phenol undergoes methylation using methyl iodide in the presence of a base.
Esterification: The final step involves esterification, where the hydroxyl group of the chromone is converted to a methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Types of Reactions:
Oxidation: The chromone core can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be used to modify the chromone structure, leading to the formation of different analogs.
Substitution: Substitution reactions are commonly used to introduce different functional groups, such as methoxy groups, into the chromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are typical reagents for methylation reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromone core.
Reduction Products: Reduced forms of the chromone structure.
Substitution Products: Chromone derivatives with different substituents, such as methoxy groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of chromones make this compound a candidate for studying enzyme inhibition, receptor binding, and other biological interactions. It is also used in the development of bioassays and biomarkers.
Medicine: Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has shown potential in medicinal research, particularly in the treatment of inflammatory diseases, cancer, and oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in the formulation of various products, including cosmetics and food additives, due to its antioxidant properties.
Mechanism of Action
The mechanism by which methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chromone core is known to inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory properties. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Methyl 3,4-dimethoxycinnamate: Another chromone derivative with similar antioxidant properties.
Cinnamic acid derivatives: Compounds with similar structures and biological activities.
Uniqueness: Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate stands out due to its specific substitution pattern and the presence of the 2,4-dimethoxyphenyl group, which enhances its biological activity compared to other chromone derivatives.
Properties
IUPAC Name |
methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(20(22)26-4)27-15-6-5-13-9-17(21(23)28-18(13)11-15)16-8-7-14(24-2)10-19(16)25-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAFMNMZXGIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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